4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a piperidine core substituted with a 5-chloro-2-methoxybenzenesulfonyl group at the 1-position and a methoxy-linked 3-methylpyridine moiety at the 4-position. This structure combines sulfonamide, piperidine, and pyridine functionalities, which are frequently associated with bioactive molecules. Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their conformational flexibility and ability to engage in hydrogen bonding . The benzenesulfonyl group may enhance metabolic stability and target affinity, while the pyridine moiety could contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
4-[[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-14-12-21-8-5-17(14)26-13-15-6-9-22(10-7-15)27(23,24)19-11-16(20)3-4-18(19)25-2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMZMSSRLAUVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2). These enzymes play crucial roles in cell signaling and growth.
Mode of Action
It’s known that such compounds often interact with their targets by binding to the active site, thereby modulating the enzyme’s activity.
Biochemical Pathways
The compound likely affects several biochemical pathways due to its potential interaction with multiple targets. For instance, ERK2 is involved in the MAPK/ERK pathway, which regulates cell division and differentiation. On the other hand, FGFR2 is involved in the FGFR signaling pathway, which plays a role in tissue repair, angiogenesis, and embryonic development.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if it inhibits ERK2, it could potentially slow down cell division and differentiation. If it interacts with FGFR2, it could affect tissue repair and embryonic development.
Biological Activity
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 410.9 g/mol. The compound features a pyridine ring substituted with a methoxy group and a piperidine ring that bears a chloro-substituted benzenesulfonyl group. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN2O4S |
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's binding affinity to target proteins, potentially leading to the modulation of various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other piperidine derivatives known for their enzyme inhibitory properties.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : Some studies have shown that derivatives of piperidine exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Compounds featuring sulfonamide moieties have been investigated for their potential in cancer chemotherapy due to their ability to inhibit tumor growth.
- Anti-inflammatory Effects : Certain derivatives are noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Study 1: Antibacterial Activity
A study synthesized several piperidine derivatives and evaluated their antibacterial properties. The results indicated that compounds similar to this compound displayed significant activity against various bacterial strains, with some achieving IC50 values below 10 µM .
Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that compounds containing the piperidine nucleus effectively inhibited acetylcholinesterase (AChE) and urease, suggesting potential applications in treating Alzheimer's disease and other conditions associated with enzyme dysregulation .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Properties
- Bioactivity: Piperidine-sulfonamide hybrids (e.g., Ravichandran et al., 2010) exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar mechanisms .
- Solubility and Stability: The benzenesulfonyl group in the target compound likely enhances water solubility compared to non-sulfonylated analogs (e.g., acetyl-piperidinones in ) . Chloro substituents may increase metabolic resistance but could pose toxicity risks, as observed in chlorophenyl-pyridines .
Challenges and Opportunities
- Knowledge Gaps: Limited direct data on the target compound necessitates extrapolation from analogs. For example, diazepane derivatives () show varied pharmacokinetics, but piperidine-based systems may offer better CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
